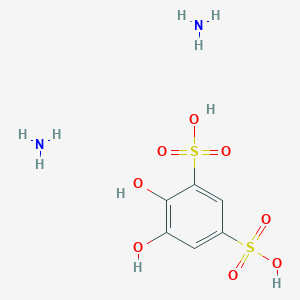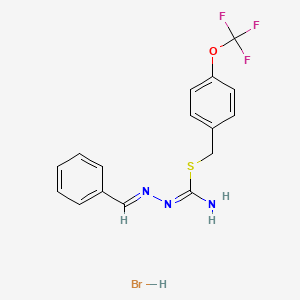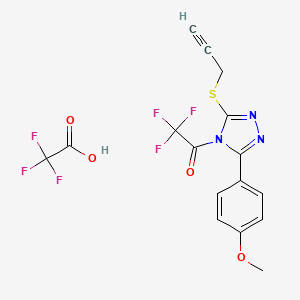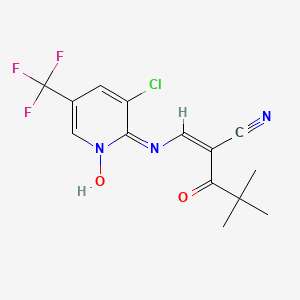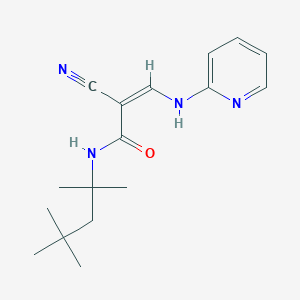
2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide, or NPP, is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of the nitrile group and can be synthesized through a variety of methods. NPP has become increasingly popular for its biochemical and physiological effects and its potential applications in lab experiments.
Aplicaciones Científicas De Investigación
NPP is used in a variety of scientific research applications, including in the study of enzyme inhibition, protein-protein interactions, and enzyme-substrate interactions. It is also used to study the effects of drugs on various biochemical pathways. NPP has also been used in the study of the effects of drugs on the nervous system, as well as in the study of the effects of drugs on the cardiovascular system.
Mecanismo De Acción
NPP acts as an inhibitor of enzymes, proteins, and other biochemical pathways. It works by binding to the active site of an enzyme or protein, thereby blocking its activity. This inhibition can be used to study the effects of drugs on various biochemical pathways.
Biochemical and Physiological Effects
NPP has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to block the activity of certain biochemical pathways. NPP has also been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, NPP has been shown to have neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPP has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. In addition, it is stable and non-toxic. However, NPP also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. In addition, NPP is not very stable in the presence of light or oxygen.
Direcciones Futuras
NPP has a variety of potential future applications. It could be used to study the effects of drugs on various biochemical pathways, as well as to study the effects of drugs on the nervous system and cardiovascular system. In addition, NPP could be used to study the effects of drugs on inflammation, cancer, and oxidative stress. Finally, NPP could be used to study the effects of drugs on the development and function of cells and tissues.
Métodos De Síntesis
NPP can be synthesized through a variety of methods. The most common method involves the reaction of pyridine with 2-nitrilopropionic acid in the presence of a base. This method yields a mixture of NPP and its amide analogues, which can then be separated by chromatography. Another method involves the reaction of a pyridine derivative with 2-nitrilopropionic acid in the presence of a strong acid. This method yields a relatively pure NPP product.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(pyridin-2-ylamino)-N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-16(2,3)12-17(4,5)21-15(22)13(10-18)11-20-14-8-6-7-9-19-14/h6-9,11H,12H2,1-5H3,(H,19,20)(H,21,22)/b13-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUNCNJNROTERY-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C(=CNC1=CC=CC=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)NC(=O)/C(=C\NC1=CC=CC=N1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrilo-3-(2-pyridylamino)-N-(1,1,3,3-tetramethylbutyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

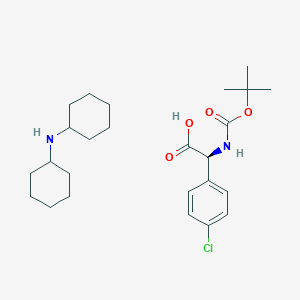

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)
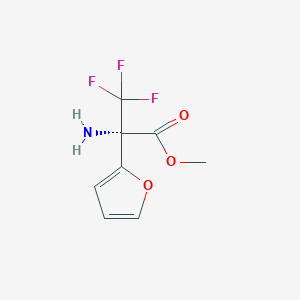
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)
